1-(4-Chlorophenyl)-2-methoxy-ethan-1-ol
Description
1-(4-Chlorophenyl)-2-methoxy-ethan-1-ol is a secondary alcohol characterized by a 4-chlorophenyl group attached to the first carbon of an ethan-1-ol backbone, with a methoxy (-OCH₃) substituent on the second carbon. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and methoxy groups, and aromatic stability from the chlorinated benzene ring. The compound is of interest in medicinal chemistry, particularly as a metabolite of chlorphenoxamine, a muscle relaxant and antihistamine .
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methoxyethanol |
InChI |
InChI=1S/C9H11ClO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3 |
InChI Key |
JYOGDIIWUICPLN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and research findings:
Key Research Findings and Implications
Metabolic Stability : this compound is excreted as glucuronide or sulfate conjugates in humans, indicating rapid Phase II metabolism. This contrasts with analogs like the thiazole derivative (MW 253.75), where bulkier substituents may slow metabolic clearance .
Antifungal Activity : While the target compound lacks direct antifungal data, its structural relative, (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one, inhibits Candida albicans via interactions with fungal cell membranes or enzymes. The 4-chlorophenyl group may enhance target binding .
Functional Group Impact : Replacing the hydroxyl group with a ketone (e.g., 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one) increases electrophilicity, making it suitable for nucleophilic addition reactions in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
